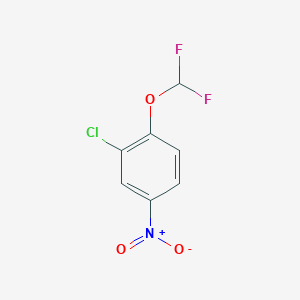

2-Chloro-1-(difluoromethoxy)-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Chloro-1-(difluoromethoxy)-4-nitrobenzene” is an organic molecule that contains a benzene ring, which is a cyclic compound with six carbon atoms. The “2-Chloro”, “1-(difluoromethoxy)”, and “4-nitro” parts of the name indicate that there are chlorine, difluoromethoxy, and nitro functional groups attached to the benzene ring at the 2nd, 1st, and 4th positions, respectively.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The nitro, chloro, and difluoromethoxy groups would be added in separate reactions, each requiring different reagents and conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The electronegative nitro, chloro, and difluoromethoxy groups would create regions of high electron density around the atoms to which they’re attached, which could influence the compound’s reactivity.Chemical Reactions Analysis

The compound’s reactivity would be largely determined by the nitro, chloro, and difluoromethoxy groups. For example, the nitro group is often reduced in chemical reactions, while the chloro group can be displaced by other groups in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, chloro, and difluoromethoxy groups could affect its polarity, solubility, melting point, boiling point, and other properties.Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- Catalytic Synthesis : The compound is used in catalysis, for instance, in the synthesis of 1,2-Dichloro-4-nitrobenzene using Lewis acid catalysts, which is significant in fine chemical productions (L. Hui-ping, 2005).

- Suzuki Cross-Coupling : It's utilized in Suzuki cross-coupling methods for synthesizing 2-nitrobiphenyls, showing high functional group tolerance, which is crucial in organic synthesis (V. Elumalai et al., 2016).

Chemical Transformations

- Nitration Processes : The compound participates in zeolite-catalyzed nitration processes with dinitrogen pentoxide, leading to regioselective nitration, which is a key reaction in various industrial processes (R. Claridge et al., 1999).

- Electrochemical Reduction : It's involved in electrochemical reductions, such as the synthesis of 1-nitro-2-vinylbenzene, highlighting its role in electrosynthetic pathways (Peng Du & D. Peters, 2010).

Environmental and Biodegradation Studies

- Microbial Degradation : Its derivatives are subjects of microbial degradation studies, indicating its relevance in environmental chemistry and bioremediation (M. Shah, 2014).

- Interactions with Organic Compounds : The compound's interactions with organic substances like sodium glycolate and sodium glycerolate are studied, contributing to understanding of organic chemistry reactions (J. J. Blanksma & P. Fohr, 2010).

Biochemical Research

- Glutathione S-transferase Studies : It's used in studying glutathione S-transferase (GST) catalysis, contributing to the understanding of biochemical processes and enzyme kinetics (E. M. van der Aar et al., 1997).

Crystallography and Material Science

- Crystal Structure Analysis : Studies involve analyzing its crystal structure, providing insights into molecular interactions and material properties (I. Mossakowska & G. Wójcik, 2007).

Environmental Remediation

- Reduction by Zero-Valent Iron : Its reduction by zero-valent iron in environmental remediation processes is a subject of study, highlighting its importance in pollution control (A. Agrawal & Paul G Tratnyek, 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper safety precautions should be taken when handling it, especially if it’s a new or unstudied compound.

Direcciones Futuras

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential drug, pesticide, or chemical intermediate.

Please note that this is a general analysis and the specific details could vary for the actual compound “2-Chloro-1-(difluoromethoxy)-4-nitrobenzene”.

Propiedades

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDNYKQKDUMFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262856 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

CAS RN |

40319-63-9 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40319-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)